N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C12H18N2O4S |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-propan-2-yloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)17-11-7-13-6-10(14-19(3,15)16)12(11)18-9-4-5-9/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
JQWNAIDNYRYJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CN=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-5-isopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide
- N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)ethanesulfonamide
Uniqueness
N-(4-Cyclopropoxy-5-isopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
